molecular formula C13H13BrN2O2 B4707903 3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4707903
M. Wt: 309.16 g/mol
InChI Key: VMOYDJOIYLRNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide, also known as ABP-688, is a small molecule that has been studied extensively in scientific research for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide acts as a PAM of mGluR5, which means that it enhances the activity of this receptor in response to glutamate, the natural ligand for this receptor. This results in increased intracellular signaling, which can lead to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. In animal models of anxiety and depression, this compound has been shown to reduce symptoms of these disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it is a small molecule that can be easily synthesized and modified. This allows for the production of a variety of analogs with potentially improved pharmacological properties. One limitation of using this compound in lab experiments is that its effects may be context-dependent and may vary depending on the specific model system being used.

Future Directions

There are several potential future directions for research on 3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the elucidation of the specific mechanisms by which this compound exerts its effects on mGluR5 and other signaling pathways. Finally, there is interest in exploring the potential use of this compound as a tool for studying the role of mGluR5 in various physiological processes.

Scientific Research Applications

3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have a positive modulatory effect on mGluR5, which is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. This compound has been studied in animal models of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and depression.

properties

IUPAC Name

3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-9-3-1-2-8(6-9)11-7-12(18-16-11)13(17)15-10-4-5-10/h1-3,6,10,12H,4-5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYDJOIYLRNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
3-(3-bromophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.